molecular formula C20H14O7 B186446 Cladospirone bisepoxide CAS No. 152607-03-9

Cladospirone bisepoxide

Cat. No. B186446
CAS RN: 152607-03-9
M. Wt: 366.3 g/mol
InChI Key: AUWGMDYISSBOED-CCNMWVGKSA-N
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Description

Cladospirone bisepoxide is a selective antibiotic agent . It is a metabolite isolated from cultures of a fungus . It displays selective antibiotic activity against several bacteria and fungi .


Synthesis Analysis

The biosynthesis of cladospirone bisepoxide was investigated by feeding 13C-labeled acetate to growing cultures of the fungus Sphaeropsidales sp . 13C NMR spectral analysis demonstrated the polyketide origin of both naphthalene units .


Molecular Structure Analysis

The molecular formula of Cladospirone bisepoxide is C20H14O7 . The exact mass is 366.07 and the molecular weight is 366.330 .


Chemical Reactions Analysis

The origin of two epoxide oxygens in cladospirone bisepoxide was confirmed as from air by cultivating the strain in an 18O2-enriched atmosphere . The [18O]incorporation pattern into palmarumycin C12, the putative precursor of cladospirone bisepoxide, led to the hypothesis that the carbonyl oxygen of cladospirone bisepoxide is derived from water by exchange of an oxygen atom .


Physical And Chemical Properties Analysis

Cladospirone bisepoxide is a solid substance . It is soluble in DMSO .

Scientific Research Applications

Antibiotic Research

Cladospirone bisepoxide: has been identified as a selective antibiotic agent . Its efficacy against certain bacteria and fungi makes it a valuable subject for studying antibiotic properties and mechanisms. Research in this area could lead to the development of new antibiotics or enhancement of existing ones, particularly in the face of rising antibiotic resistance.

Agricultural Applications

In agriculture, Cladospirone bisepoxide shows promise due to its bacteriostatic and antifungal effects . It inhibits germination in Lepidium sativum at low concentrations, suggesting potential use in crop protection and management of plant diseases.

Environmental Science

The compound’s role in environmental science is linked to its biogenic origins and interactions with fungal species . Understanding these interactions can provide insights into natural processes and help in the development of eco-friendly pest control methods.

Biotechnological Role

In biotechnology, the biosynthesis pathways of Cladospirone bisepoxide offer a window into fungal metabolite production . This knowledge can be harnessed for the engineering of metabolic pathways in microorganisms, potentially leading to the production of valuable derivatives.

Material Science

While specific applications in material science are not extensively documented, the structural and chemical properties of Cladospirone bisepoxide , such as its spirobisnaphthalene framework, could be explored for the development of novel materials with unique properties .

Safety and Hazards

Specific safety and hazard information for cladospirone bisepoxide is not available in the provided resources. For detailed safety data, please refer to the Safety Data Sheets (SDS) provided by the manufacturer .

Mechanism of Action

Target of Action

Cladospirone bisepoxide is a selective antibiotic agent . It shows bacteriostatic and antifungal effects against some species . It also inhibits germination in Lepidium sativum , indicating its potential role in controlling the growth and development of certain plants.

Mode of Action

Its antibiotic and antifungal activities suggest that it likely interacts with specific targets in bacteria and fungi to inhibit their growth

Biochemical Pathways

Cladospirone bisepoxide is a member of the spirobisnaphthalenes, a group of compounds known for their antitumor, antifungal, and antibacterial activity . The biosynthesis of Cladospirone bisepoxide involves the polyketide origin of both naphthalene units, as demonstrated by 13C NMR spectral analysis . The compound is the last product of a stepwise oxygenation that starts with the oxidative coupling of two 1,8-dihydroxynaphthalene (DHN) molecules .

Pharmacokinetics

It is known to be soluble in dmso , which may influence its bioavailability and distribution in biological systems.

Result of Action

The result of Cladospirone bisepoxide’s action is the inhibition of growth in certain bacteria, fungi, and plants . This suggests that the compound may induce changes at the molecular and cellular levels that disrupt normal biological processes, leading to growth inhibition.

Action Environment

The action of Cladospirone bisepoxide may be influenced by various environmental factors. For instance, the compound is derived from the fungus Sphaeropsidales sp. , suggesting that its production and activity may be affected by the conditions in which this fungus grows. Furthermore, the compound’s solubility in DMSO may affect its stability and efficacy in different environments.

properties

IUPAC Name

(1'S,2'S,3'R,5'R,7'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWGMDYISSBOED-CCNMWVGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H]([C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cladospirone bisepoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Cladospirone bisepoxide and where is it found?

A1: Cladospirone bisepoxide is a novel fungal metabolite first isolated from a coelomycete fungus. [] This fungus, identified as Sphaeropsidales sp. (strain F-24'707), produces cladospirone bisepoxide in significant amounts under optimized fermentation conditions. [, ]

Q2: What is known about the biosynthesis of Cladospirone bisepoxide?

A2: Research using 13C-labeled acetate feeding experiments has revealed that both naphthalene units of cladospirone bisepoxide originate from polyketide pathways. [] Furthermore, the epoxide oxygens are derived from atmospheric oxygen, confirmed through cultivation in an 18O2-enriched atmosphere. [] Interestingly, the carbonyl oxygen of the compound is believed to originate from water through oxygen atom exchange. [] Studies with tricyclazole, an inhibitor of 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis, suggest a connection between cladospirone bisepoxide biosynthesis and DHN melanin pathways. []

Q3: Does Cladospirone bisepoxide exhibit any biological activities?

A3: Yes, cladospirone bisepoxide displays selective antibiotic activity. It inhibits the growth of several bacteria and fungi, and effectively hinders the germination of Lepidium sativum (garden cress) at low concentrations. []

Q4: Have any structural analogs of Cladospirone bisepoxide been discovered?

A4: Yes, manipulating the culture conditions of Sphaeropsidales sp. (strain F-24'707), specifically employing static surface cultures, has led to the discovery of eight new spirobisnaphthalenes, designated as cladospirones B to I (8−15). [] These compounds, alongside seven previously known spirobisnaphthalenes, highlight the remarkable diversity within this class of secondary metabolites. [] Some of these analogs, such as Cladospirones C and D, have also demonstrated antibiotic activity against bacteria and algae. []

Q5: What is the significance of Cladospirone bisepoxide and its analogs in natural product chemistry?

A5: The discovery of cladospirone bisepoxide and its analogs underscores the incredible chemical diversity found within the spirobisnaphthalene family. Despite their relatively small carbon skeletons, these compounds exhibit a wide array of stereochemical configurations and oxygen substitution patterns. [] This makes them a fascinating subject for studying the biosynthetic capabilities of fungi and exploring their potential as novel bioactive compounds.

Q6: Has UV mutagenesis been used to study Cladospirone bisepoxide production?

A6: Yes, UV mutagenesis of the Sphaeropsidales sp. (strain F-24'707) resulted in a mutant strain (F-24′707y) that no longer produced cladospirone bisepoxide but instead generated a novel 14-membered macrolide called mutolide. [] This finding highlights the potential of mutagenesis techniques to uncover cryptic biosynthetic pathways and generate new chemical diversity from microbial sources. []

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